Ethyl 2-amino-3-(isothiazol-5-yl)propanoate
Description
Ethyl 2-amino-3-(isothiazol-5-yl)propanoate is a synthetic organic compound featuring a propanoate backbone substituted with an amino group at the second carbon and an isothiazole ring at the third carbon. Its molecular formula is C₈H₁₂N₂O₂S, with the isothiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms) contributing to its unique electronic and steric properties. The ethyl ester group enhances solubility in organic solvents and facilitates further chemical modifications, making it a versatile intermediate in medicinal chemistry and drug development.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-(1,2-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2S/c1-2-12-8(11)7(9)5-6-3-4-10-13-6/h3-4,7H,2,5,9H2,1H3 |
InChI Key |
NYODMFAZMOYLGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=NS1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(isothiazol-5-yl)propanoate typically involves the reaction of ethyl acrylate with 2-aminothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the amino group to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-3-(isothiazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(isothiazol-5-yl)propanoate involves its interaction with various molecular targets. The isothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between Ethyl 2-amino-3-(isothiazol-5-yl)propanoate and its analogs:
| Compound Name | Molecular Formula | Heterocycle Type | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₈H₁₂N₂O₂S | Isothiazole | 2-amino, ethyl ester | Hypothesized enhanced reactivity due to isothiazole’s electron-deficient ring |
| Ethyl 3-(2-aminothiazol-5-yl)propanoate | C₇H₁₀N₂O₂S | Thiazole | 2-amino, ethyl ester | Pharmacological activity; enzyme interaction potential |
| Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate | C₈H₁₃N₃O₂ | Imidazole | 2-amino, ethyl ester | Metal ion coordination; antimicrobial and anticancer activity |
| Ethyl 3-(thiazol-5-yl)propanoate | C₇H₉NO₂S | Thiazole | Ethyl ester | High solubility; used as a precursor for chemical modifications |
Heterocycle-Specific Properties
- Isothiazole vs. Thiazole : While both contain sulfur and nitrogen, the positions of these atoms differ. Isothiazole’s sulfur and nitrogen are adjacent, creating a more electron-deficient ring compared to thiazole. This difference may enhance electrophilic substitution reactivity in the isothiazole derivative .
- Imidazole vs. Isothiazole : Imidazole contains two nitrogen atoms, enabling metal ion coordination (e.g., in metalloenzymes) . Isothiazole lacks this capability but may exhibit stronger hydrogen-bonding interactions due to its electronegative sulfur atom.
Research Findings from Analogs
- Thiazole Derivatives: Ethyl 3-(2-aminothiazol-5-yl)propanoate demonstrates antimicrobial and anticancer activities, attributed to the thiazole ring’s ability to disrupt microbial enzymes or cancer cell proliferation pathways .
- Imidazole Derivatives: Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate is a histidine analog with applications in enzyme catalysis studies and peptide synthesis .
Biological Activity
Ethyl 2-amino-3-(isothiazol-5-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features an isothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer effects. The compound's structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 174.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : The isothiazole ring is known to exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis and disrupting cellular processes.
- Anticancer Effects : Research indicates that compounds with isothiazole structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
| Activity | IC / EC | Test System | Reference |
|---|---|---|---|
| Antimicrobial | 10 µM | E. coli | |
| Cytotoxicity | 15 µM | Human cancer cell lines | |
| Antifungal | 5 µM | Candida albicans | |
| Anti-inflammatory | IC 20 µM | LPS-stimulated macrophages |
Case Studies
Several studies have investigated the efficacy and safety profile of this compound:
- Antimicrobial Efficacy Study :
- Cytotoxicity Assessment :
- Anti-inflammatory Properties :
Q & A
Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Methodology : Re-evaluate computational parameters:
- Solvent effects : Include implicit solvent models (e.g., COSMO) in DFT calculations.
- Transition states : Perform intrinsic reaction coordinate (IRC) analysis to confirm reaction pathways.
Experimentally, use kinetic studies (NMR time courses) to measure activation energies and reconcile with theory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
